9-HODE Displays Weaker PPARγ Agonist Activity Than 13-HODE, with 9-(E,E)-HODE Showing a Tendency Toward Transcriptional Down-Regulation
In a dual-luciferase reporter assay using CV-1 cells transiently transfected with PPARγ LBD, 9-HODE isomers consistently showed lower PPARγ transactivation activity than 13-HODE isomers. At 101.2 μM, 9-(E,E)-HODE induced a 6.5-fold increase in relative luminescence compared to a 10-fold increase elicited by 13-(Z,E)-HODE, 13-(E,E)-HODE, 10-(Z,E)-HODE, and 12-(Z,E)-HODE [1]. Furthermore, during 3T3-L1 adipocyte maturation, 9-(E,E)-HODE tended to decrease PPARγ-target gene expression, whereas other regio-isomers promoted it—indicating a unique partial antagonist-like profile for the 9-(E,E) geometric isomer [2]. Structurally, while two 9-HODE molecules bind PPARγ LBD in a well-ordered fashion at 2.05 Å resolution with simultaneous stabilization of helix 12 and the AF-2 surface, 13-HODE binding at 2.35 Å yields only one well-ordered molecule in the canonical pocket, with the second molecule disordered [3]. This differential stabilization of helix 12 by 9-HODE may account for its distinct transactivation profile compared to 13-HODE.
| Evidence Dimension | PPARγ transactivation (dual-luciferase reporter) |
|---|---|
| Target Compound Data | 9-(E,E)-HODE: 6.5-fold luminescence at 101.2 μM; 9-(Z,E)-HODE: activity lower than other regio-isomers, with cytotoxicity at ≥67.5 μM |
| Comparator Or Baseline | 13-(Z,E)-HODE, 13-(E,E)-HODE, 10-(Z,E)-HODE, 12-(Z,E)-HODE: ~10-fold luminescence at 101.2 μM |
| Quantified Difference | 9-(E,E)-HODE achieves only ~65% of the maximal PPARγ transactivation of 13-HODE and other regio-isomers; 9-(E,E)-HODE uniquely down-regulates PPARγ target genes in 3T3-L1 cells |
| Conditions | CV-1 cells; Gal4DBD/PPARγLBD + pGal4-Luc reporter; 48 h incubation; 10 μM pioglitazone as positive control; 0.5% DMSO as negative control |
Why This Matters
Procurement of the specific 9-HODE isomer (not a racemic mix or 13-HODE) is essential when studying PPARγ partial agonism or biased signaling—substitution with 13-HODE would produce a full agonist response and mask the nuanced transcriptional modulation unique to 9-HODE.
- [1] Umeno, A., Sakashita, M., Sugino, S., Murotomi, K., Okuzawa, T., Morita, K., Tomii, K., Tsuchiya, Y., Yamasaki, K., & Yoshida, Y. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Prostaglandins, Leukotrienes and Essential Fatty Acids, 157, 102035. View Source
- [2] Umeno, A., Sakashita, M., Sugino, S., Murotomi, K., Okuzawa, T., Morita, K., Tomii, K., Tsuchiya, Y., Yamasaki, K., & Yoshida, Y. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Prostaglandins, Leukotrienes and Essential Fatty Acids, 157, 102035. [Figure 4; 3T3-L1 data] View Source
- [3] Itoh, T., Fairall, L., Amin, K., Inaba, Y., Szanto, A., Balint, B. L., Nagy, L., Yamamoto, K., & Schwabe, J. W. R. (2008). Structural basis for the activation of PPARγ by oxidized fatty acids. Nature Structural & Molecular Biology, 15, 924–931. View Source
